4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid

H2-receptor antagonist pyrazole intermediate medicinal chemistry

4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS 169266-57-3) is a nitro-substituted N1-alkylpyrazole carboxylic acid with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol. The compound features a 3-nitropyrazole ring connected via a linear four-carbon butanoic acid chain, placing it within the broader class of pyrazole-alkanoic acid building blocks utilized in medicinal chemistry and agrochemical research.

Molecular Formula C7H9N3O4
Molecular Weight 199.166
CAS No. 169266-57-3
Cat. No. B2398275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid
CAS169266-57-3
Molecular FormulaC7H9N3O4
Molecular Weight199.166
Structural Identifiers
SMILESC1=CN(N=C1[N+](=O)[O-])CCCC(=O)O
InChIInChI=1S/C7H9N3O4/c11-7(12)2-1-4-9-5-3-6(8-9)10(13)14/h3,5H,1-2,4H2,(H,11,12)
InChIKeySSJNDMRMSBFSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS 169266-57-3): Chemical Identity, Core Scaffold Class, and Procurement-Critical Characteristics


4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS 169266-57-3) is a nitro-substituted N1-alkylpyrazole carboxylic acid with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol [1]. The compound features a 3-nitropyrazole ring connected via a linear four-carbon butanoic acid chain, placing it within the broader class of pyrazole-alkanoic acid building blocks utilized in medicinal chemistry and agrochemical research [2]. Its bifunctional architecture—a heterocyclic nitroarene coupled with a terminal carboxylic acid—enables amide coupling, esterification, and reduction-driven diversification, making it a versatile intermediate for library synthesis .

Why 4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid Cannot Be Replaced by Closely Related Nitropyrazole-Alkanoic Acid Analogs


Nitro-pyrazole butanoic acid isomers share the same elemental composition but differ critically in the attachment point and branching of the alkanoic acid chain, which governs their suitability as intermediates for specific pharmacophore construction [1]. The linear four-carbon spacer in 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid is essential for generating roxatidine-derived H2-receptor antagonists, where any deviation in chain length or branching abolishes the required geometry for receptor interaction [2]. Positional isomers such as 3-(3-nitro-1H-pyrazol-1-yl)butanoic acid introduce a methyl branch at the alpha-carbon, altering hydrogen-bond donor-acceptor topology and reducing the synthetic utility for linear amide elongation strategies . Consequently, generic substitution without structural verification risks failed downstream reactions and invalid structure-activity relationships.

Head-to-Head and Cross-Study Quantitative Evidence for Differentiated Selection of 4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid


Validated Central Intermediate for Potent H2-Receptor Antagonist Synthesis vs. Unvalidated Branched Isomer

The target compound serves as the central carboxylic acid intermediate (compound 7) in the synthesis of 4-(3-nitro-1-pyrazolyl)butanamide (9a), which demonstrated the highest H2-receptor antagonist activity among 23 tested compounds in the isolated guinea pig right atrium assay, achieving approximately 6 times the potency of famotidine and 160 times the potency of cimetidine [1]. In contrast, the branched isomer 3-(3-nitro-1H-pyrazol-1-yl)butanoic acid has no reported role in any bioactive amide series and its methyl branch would preclude the linear geometry required for roxatidine-like pharmacophore display .

H2-receptor antagonist pyrazole intermediate medicinal chemistry

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Branched Isomer

The target compound exhibits a computed XLogP3 of 0.2 and a topological polar surface area (TPSA) of 101 Ų, consistent with favorable oral bioavailability space [1]. The branched isomer 3-(3-nitro-1H-pyrazol-1-yl)butanoic acid, while lacking published XLogP3 data, possesses a predicted pKa of 4.15±0.10 and density of 1.51±0.1 g/cm³, suggesting different ionization and solubility behavior that affects extraction and formulation . The linear target compound's TPSA of 101 Ų places it within the typically acceptable range (<140 Ų) for blood-brain barrier penetration, whereas the branched isomer's TPSA has not been reported, introducing uncertainty in CNS-targeted library design [1].

drug-likeness physicochemical properties lead optimization

Synthetic Tractability: Direct Amide Coupling Enabled by Linear Spacer Geometry

The linear butanoic acid chain in the target compound allows sterically unhindered amide bond formation with primary amines, as demonstrated by the efficient preparation of amides 9a–d from amines 8a–d (representing partial structures of roxatidine, cimetidine, ranitidine, and famotidine) using standard carbodiimide coupling [1]. The branched isomer 3-(3-nitro-1H-pyrazol-1-yl)butanoic acid places a methyl substituent adjacent to the carboxylic acid, which is known to reduce amide coupling efficiency due to steric hindrance at the reactive carbonyl center (class-level inference from steric parameter analysis) [2].

amide coupling synthetic chemistry building block

Availability of Defined Purity Grades: 95–97% vs. Unspecified Comparator Purity

The target compound is commercially available from multiple vendors with defined minimum purity specifications of 95% (AKSci) and 97% (Leyan) . In contrast, the branched isomer 3-(3-nitro-1H-pyrazol-1-yl)butanoic acid is listed at 95%+ from a single vendor with no certificate-of-analysis traceability . The broader supplier base for the target compound provides competitive pricing and supply chain resilience.

purity specification procurement quality control

Highest-Value Research and Industrial Application Scenarios for 4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid


H2-Receptor Antagonist Lead Optimization and GPCR Library Synthesis

Medicinal chemistry teams synthesizing pyrazole-based histamine H2-receptor antagonist libraries should prioritize the target compound as the central intermediate for amide diversification. The Buschauer et al. (1995) study validated that amides derived from this acid achieve up to 160-fold greater potency than cimetidine in functional atrial assays [1]. The linear butanoic acid spacer is essential for replicating the roxatidine-like pharmacophore geometry; branched or shorter-chain analogs fail to position the nitro-pyrazole headgroup correctly for receptor engagement [1].

Physicochemical Property-Driven Fragment Library Design

Fragment-based drug discovery programs requiring heterocyclic carboxylic acid building blocks with defined and favorable physicochemical profiles should select this compound. Its computed XLogP3 of 0.2 and TPSA of 101 Ų fall within established oral drug-like space (Lipinski and CNS MPO criteria), as documented in PubChem [2]. The combination of a hydrogen-bond-accepting nitro group and a hydrogen-bond-donating carboxylic acid provides a balanced donor-acceptor ratio (1 donor, 5 acceptors) suitable for fragment growth strategies [2].

Agrochemical Intermediate for Nitro-Pyrazole Carboxamide Herbicides

Agrochemical discovery groups developing nitropyrazole carboxamide herbicides can leverage this compound as a late-stage diversification intermediate. The nitro group at the pyrazole 3-position is a privileged motif in protoporphyrinogen oxidase (PPO) inhibitor herbicides, and the butanoic acid handle enables straightforward conversion to amides or esters for structure-activity optimization [3]. The compound's multi-vendor commercial availability at defined purity (95–97%) supports iterative library synthesis without supply interruption .

Method Development for Nitroarene Reduction and Heterocycle Functionalization

Process chemistry and methodology laboratories developing selective nitroarene reduction protocols or pyrazole N1-functionalization strategies can use this compound as a well-characterized model substrate. Its single nitro group, single carboxylic acid, and unsubstituted pyrazole C4/C5 positions provide clean reactivity handles for method validation, and its availability from multiple suppliers at documented purity ensures reproducibility across laboratories [2].

Quote Request

Request a Quote for 4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.